NOC 18

Description

Historical Context of Nitric Oxide Signaling Discovery and Early Research Tools

The recognition of nitric oxide as a key biological messenger is a relatively recent development, culminating in the Nobel Prize in Physiology or Medicine in 1998. researchgate.net Early research into vasodilation identified an endothelium-derived relaxing factor (EDRF). bmj.com Subsequent studies in the 1980s definitively identified EDRF as nitric oxide. researchgate.netbmj.com This discovery spurred intense research into the biological roles of NO.

Initial investigations into NO's effects often relied on compounds known to generate NO, such as nitroglycerin and sodium nitroprusside. researchgate.netbmj.com These compounds were observed to induce vascular smooth muscle relaxation by stimulating guanylyl cyclase, leading to an increase in cyclic GMP levels. bmj.comgwu.edu While these early tools provided crucial insights, their mechanisms of NO release could be complex, sometimes involving metabolic activation or light sensitivity. bmj.comnih.gov The need for more controlled and consistent sources of NO in research became apparent.

Classification and Mechanisms of Spontaneous Nitric Oxide Releasing Compounds in Research

Nitric oxide donors are a diverse group of compounds that release NO through various mechanisms. They are broadly classified based on their chemical structure and the conditions under which they release NO. Some release NO spontaneously under physiological conditions, while others require chemical reaction with acids, alkalis, metals, thiols, or enzymatic oxidation. spandidos-publications.commdpi.com

N-diazeniumdiolates, often referred to as NONOates, represent a significant class of spontaneous NO-releasing compounds widely used in research. nih.govmdpi.com These compounds are characterized by a [N(O)NO]- functional group. nih.gov NONOates typically release two molecules of NO upon decomposition, and their rate of NO release is often pH-dependent, with faster release at lower pH. mdpi.comchemicalbook.com This spontaneous and relatively predictable release profile makes them valuable tools for studying the direct effects of NO in various biological systems. Other classes of NO donors include S-nitrosothiols (RSNOs), nitrates, furoxans, metal nitrosyl complexes, and nitrobenzenes, each with distinct release characteristics. nih.govmdpi.com

Significance of NOC 18 as a Research Probe in Nitric Oxide Biology

This compound, also known as DETA-NONOate (diethylenetriamine NONOate), is a prominent example of an N-diazeniumdiolate NO donor that has gained significant traction as a research probe in nitric oxide biology. nih.govnih.gov Its significance stems primarily from its spontaneous and relatively slow rate of NO release under physiological conditions, offering a more sustained delivery of NO compared to some other donors. chemicalbook.commerckmillipore.comdojindo.com

This compound is a stable NO-amine complex that dissociates to release NO without requiring enzymatic activation or specific cofactors, simplifying experimental setups and interpretations. chemicalbook.comdojindo.com This characteristic allows researchers to directly investigate the effects of exogenous NO in a controlled manner. The predictable decomposition and NO release kinetics of this compound make it a valuable tool for dose-response studies and for examining the temporal effects of NO in biological systems. dojindo.com

Rationale for In-Depth Academic Investigation of this compound-Mediated Biological Effects

The widespread use of this compound in academic research underscores the rationale for in-depth investigation into its mediated biological effects. As a reliable source of exogenous NO, this compound enables researchers to:

Mimic endogenous NO signaling: By providing a controlled source of NO, researchers can simulate the effects of endogenously produced NO in various cellular and physiological contexts.

Elucidate NO-dependent pathways: this compound facilitates the identification and characterization of signaling pathways and molecular targets that are directly modulated by NO.

Study the biphasic nature of NO: NO can exert diverse and sometimes opposing effects depending on its concentration and the cellular context. spandidos-publications.comnih.gov this compound allows for controlled delivery of NO to study these dose-dependent responses, such as the induction of apoptosis or the regulation of cell proliferation. nih.govmerckmillipore.comnih.gov

Investigate the role of NO in specific disease models: this compound has been utilized in various disease models to explore the therapeutic potential or pathological contributions of NO. For example, it has been used to study neuronal injury and vasculopathy. nih.govbiologists.com

Compare NO-dependent effects with other signaling molecules: Researchers can use this compound to study the interplay between NO and other signaling molecules, such as hydrogen sulfide (B99878) (H2S), in regulating cellular functions. nycu.edu.tw

The consistent and characterized NO release profile of this compound makes it an invaluable tool for dissecting the intricate roles of nitric oxide in biological processes, driving fundamental discoveries in chemical biology and related fields.

Detailed Research Findings and Data

Research utilizing this compound has provided significant insights into the diverse biological effects of nitric oxide. Studies have explored its impact on cellular viability, apoptosis, oxidative stress, and various signaling pathways.

For example, research has demonstrated that this compound can induce dose-dependent apoptosis in macrophages. merckmillipore.com Furthermore, it has been shown to inhibit lipoprotein oxidation in vitro. merckmillipore.com

In studies investigating neuronal injury, treatment with this compound has been shown to decrease cell viability in a concentration-dependent manner in primary cortical neurons. nih.gov The half-life of this compound in phosphate-buffered saline (PBS) at pH 7.4 and 22°C is approximately 3400 minutes (56 hours), providing a sustained release of NO for such experiments. chemicalbook.commerckmillipore.com At 37°C and pH 7.4, the half-life is reported to be around 20 hours. chemicalbook.com

The following table summarizes some representative data points from studies using this compound:

| Study Objective | Cell Type / System | This compound Concentration | Observed Effect | Reference |

| Induction of apoptosis | Macrophages | Dose-dependent | Induction of apoptosis | merckmillipore.com |

| Inhibition of lipoprotein oxidation | In vitro system | Not specified | Inhibition of Cu²⁺-induced lipoprotein oxidation | merckmillipore.com |

| Neuronal viability | Murine primary cortical neurons | Various (e.g., 0.5 mM) | Concentration-dependent decrease in cell viability | nih.gov |

| Nociceptive effect | Rat formalin model (intracerebroventricular) | Not specified | Facilitation of nociceptive behavior (second phase) | nih.gov |

| Regulation of NOS isoforms | Murine yolk sac conceptuses | 20 µM | Increased eNOS, decreased iNOS expression | biologists.com |

| S-nitrosylation | Endothelial cells (EAhy 926) | Not specified | Enhanced protein S-nitrosylation | nycu.edu.tw |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Studies have also utilized this compound to investigate the role of NO in specific biological processes, such as nociception, where intracerebroventricular administration of this compound facilitated nociceptive behavior in a rat model. nih.gov This effect was reported to be mediated via the NO-cGMP pathway. nih.gov In developmental biology, this compound has been used to study the effects of exogenous NO on vasculogenesis, showing that a specific concentration was not toxic to vasculature and influenced the expression of NOS isoforms. biologists.com Furthermore, this compound has been employed to explore the interaction between H2S and NO signaling in endothelial cells, demonstrating that while H2S can increase NO levels, this compound treatment did not reciprocally increase the expression of H2S-generating enzymes. nycu.edu.tw

These findings highlight the utility of this compound as a controlled source of NO for probing its diverse biological functions and interactions.

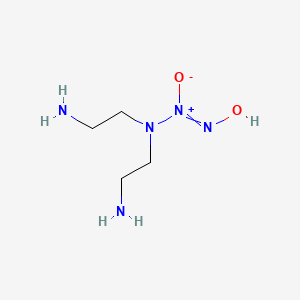

Structure

3D Structure

Properties

Molecular Formula |

C4H13N5O2 |

|---|---|

Molecular Weight |

163.18 g/mol |

IUPAC Name |

[bis(2-aminoethyl)amino]-hydroxyimino-oxidoazanium |

InChI |

InChI=1S/C4H13N5O2/c5-1-3-8(4-2-6)9(11)7-10/h10H,1-6H2 |

InChI Key |

YNRCBOXEDICOIX-UHFFFAOYSA-N |

Canonical SMILES |

C(CN(CCN)[N+](=NO)[O-])N |

Origin of Product |

United States |

Chemical and Mechanistic Aspects of Nitric Oxide Release from Noc 18 for Experimental Applications

Nitric Oxide Release Kinetics and Stability Profiles of NOC 18 in Defined Experimental Systems

This compound is recognized as a slow-releasing NO donor compared to other NOC compounds like NOC-5 or NOC-7, which have shorter half-lives. scbt.commedchemexpress.commerckmillipore.comahajournals.org The rate of NO release from NOC compounds is dependent on their specific chemical structure. dojindo.comdojindo.com

In phosphate-buffered saline (PBS) at pH 7.4 and 37°C, this compound exhibits a half-life of approximately 20 hours caymanchem.commdpi.compreprints.org, although some sources indicate a half-life of 78 minutes ahajournals.org or 3400 minutes (approximately 56.7 hours) at 22°C caymanchem.commerckmillipore.com. This relatively long half-life makes it suitable for experiments requiring sustained NO release.

Stock solutions of this compound prepared in alkaline solutions, such as 0.1 M NaOH, are considered relatively stable. dojindo.comdojindo.com However, even in alkaline solutions, degradation can occur, with approximately 5% degradation per day reported for stock solutions stored at -20°C. dojindo.comdojindo.com Stock solutions in water or PBS at pH 7.4 are unstable and should be prepared immediately before use. merckmillipore.com For longer-term storage, it is recommended to aliquot and freeze stock solutions in NaOH at -80°C, where they can be stable for at least 6 months or even up to 2 years as a crystalline solid. caymanchem.commedchemexpress.comcaymanchem.com

The release of NO from this compound commences immediately upon addition of the alkaline stock solution to a sample solution. dojindo.comdojindo.com The amount of NO released can be adjusted by altering the concentration of this compound. dojindo.comdojindo.com

Data on this compound half-life under different conditions:

| Condition | pH | Temperature (°C) | Half-life | Source |

| PBS | 7.4 | 37 | ~20 hours | caymanchem.commdpi.compreprints.org |

| PBS | 7.4 | 22-25 | 56 hours (3400 min) | caymanchem.commerckmillipore.com |

| PBS | 7.4 | 37 | 78 minutes | ahajournals.org |

Decomposition Mechanisms of this compound in Biological and Mimetic Environments

This compound dissociates to release NO in a pH-dependent manner following first-order kinetics. caymanchem.comcaymanchem.com The decomposition involves the cleavage of the diazeniumdiolate group. scbt.com In biological and mimetic environments, factors such as pH, temperature, and redox state can influence the rate and extent of NO generation. scbt.com

Influence of pH on Nitric Oxide Efflux from this compound

The rate of NO release from this compound is highly dependent on pH. caymanchem.comdojindo.comcaymanchem.com Alkaline solutions (pH ≥ 10.0) are relatively stable, which is why stock solutions are typically prepared in NaOH. dojindo.comdojindo.commerckmillipore.com As the pH becomes more neutral or acidic, the rate of NO release increases. caymanchem.comdojindo.comcaymanchem.com This pH-dependent decomposition allows for controlled NO release by adjusting the pH of the experimental system.

Impact of Temperature on this compound Decomposition Rates

Temperature is a critical factor influencing the decomposition rate of chemical compounds, including NO donors. copernicus.orgscielo.brtandfonline.comnih.govfao.org Higher temperatures generally lead to faster decomposition rates. scielo.brtandfonline.com For this compound, the half-life is significantly shorter at 37°C compared to 22-25°C, indicating a faster decomposition rate at physiological temperature. caymanchem.commerckmillipore.com This temperature sensitivity is consistent with the principles of chemical kinetics, where reaction rates increase with increasing temperature. scielo.br

Data on this compound half-life and temperature:

| Condition | Temperature (°C) | Half-life | Source |

| PBS, pH 7.4 | 37 | ~20 hours | caymanchem.commdpi.compreprints.org |

| PBS, pH 7.4 | 22-25 | 56 hours (3400 min) | caymanchem.commerckmillipore.com |

Role of Redox State in Nitric Oxide Generation from this compound

The redox state of the environment can influence the chemistry of NO and related reactive nitrogen species (RNS). nih.govoup.comresearchgate.netnih.gov While this compound is designed to spontaneously release NO without requiring redox reactions for the initial cleavage, the subsequent fate and signaling effects of the released NO can be modulated by the redox environment. dojindo.comdojindo.comnih.gov

Advanced Spectroscopic and Analytical Methodologies for Real-Time Nitric Oxide Detection from this compound

Accurate detection and quantification of NO released from donors like this compound are crucial for experimental studies. Due to the short half-life and reactive nature of NO, real-time detection methods are often employed. nih.gov

Several analytical techniques are used to monitor NO release. The Griess assay is a common method for detecting nitrite (B80452) and nitrate, which are stable breakdown products of NO in aqueous solutions. mdpi.comnih.govdntb.gov.uaresearchgate.net This assay involves a diazotization reaction that produces a colored azo compound quantifiable by spectrophotometry. mdpi.comresearchgate.net While useful for measuring cumulative NO release, it does not provide real-time kinetics.

Spectroscopic methods, particularly Electron Paramagnetic Resonance (EPR) spectroscopy, are valuable for real-time detection of the NO radical. mdpi.comdntb.gov.uaresearchgate.netscilit.com EPR requires the use of spin traps that react with NO to form stable paramagnetic adducts, which can then be detected by EPR. mdpi.comdntb.gov.uascilit.com This technique allows for direct monitoring of the NO radical as it is released. Studies using EPR alongside the Griess assay have been conducted to evaluate NO release from this compound and assess factors influencing its release profile. mdpi.comdntb.gov.uaresearchgate.netscilit.com

Other analytical methods for NO detection include chemiluminescence, which measures the light emitted when NO reacts with ozone, and fluorescence-based probes like 4,5-diaminofluorescein (B163784) (DAF-2), which become fluorescent upon reacting with NO or its derivatives. nih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection can be used to quantify the fluorescent product formed from the reaction of NO with probes like DAF-2, offering sensitivity and specificity. researchgate.net

Integrating multiple analytical techniques, such as EPR and the Griess assay, provides a more comprehensive understanding of NO release kinetics and decomposition pathways from this compound in different experimental conditions. mdpi.comdntb.gov.uascilit.com

Molecular and Cellular Pathways Modulated by Noc 18 Derived Nitric Oxide

Cyclic GMP (cGMP) Signaling Cascade in Response to NOC 18 Administration

Nitric oxide is a well-established activator of soluble guanylate cyclase (sGC), an enzyme that catalyzes the synthesis of cyclic guanosine (B1672433) monophosphate (cGMP) from guanosine triphosphate (GTP) ctdbase.orgatsjournals.orgoup.com. The resulting increase in intracellular cGMP levels is a critical signaling event downstream of NO release.

Activation of Soluble Guanylate Cyclase and Subsequent Protein Kinase G Pathways

This compound-derived NO activates sGC, leading to elevated cGMP levels oup.compnas.orgportlandpress.com. This increase in cGMP subsequently activates cGMP-dependent protein kinase (PKG), also known as protein kinase G oup.comportlandpress.com. The sGC/cGMP/PKG pathway is involved in a variety of cellular responses, including smooth muscle relaxation, platelet inhibition, and modulation of gene expression ctdbase.orgoup.comportlandpress.com. Studies using this compound have demonstrated that its effects, such as the enhancement of type 1 T cell differentiation and the inhibition of capacitative Ca2+ entry in vascular smooth muscle cells, are mediated through the activation of the sGC/cGMP/PKG pathway, as these effects can be blocked by inhibitors of sGC or PKG pnas.orgportlandpress.com. For instance, in neural stem cells, long-term exposure to this compound increased proliferation in a cGMP-dependent manner, an effect prevented by the guanylate cyclase inhibitor ODQ and the selective PKG inhibitor KT5823 uc.ptnih.gov.

Feedback Regulation of Nitric Oxide Production via cGMP in Microglial Cells

In microglial cells, this compound has been shown to attenuate lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) expression and subsequent NO production jst.go.jpnih.gov. This suggests a negative feedback mechanism where NO, acting through the cGMP signaling pathway, can regulate its own synthesis jst.go.jpnih.gov. Pretreatment with this compound concentration-dependently reduced LPS-induced iNOS protein expression and NO production in BV-2 murine microglial cells jst.go.jpnih.gov. This inhibitory effect was partially reversed by a soluble guanylate cyclase inhibitor, indicating the involvement of the cGMP pathway in this feedback loop jst.go.jpnih.gov.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation by this compound

The MAPK signaling pathway, comprising ERK, JNK, and p38 kinases, is involved in numerous cellular processes, including proliferation, differentiation, and apoptosis. This compound and the NO it releases can modulate the activity of these kinases.

Extracellular Signal-Regulated Kinase (ERK) Activation Dynamics

This compound has been observed to influence ERK activation, though the effect can vary depending on the cell type and context. In some instances, this compound has been shown to increase the phosphorylation and activation of ERK1/2 csic.esresearchgate.net. For example, in neural stem cells, this compound enhanced ERK1/2 phosphorylation as early as 15 minutes after treatment csic.esresearchgate.net. This activation appears to be independent of the cGMP pathway, as it was not affected by a guanylate cyclase inhibitor or a PKG inhibitor researchgate.net. Conversely, high levels of NO, such as those achieved with this compound treatment, have been reported to decrease the activation of the ERK/MAPK pathway in SVZ-derived neural stem cells, potentially related to increased nitration of the EGF receptor researchgate.netfrontiersin.orgnih.govuc.pt. This suggests a complex, potentially concentration-dependent, or context-specific role for this compound-derived NO in modulating ERK signaling.

JNK and p38 MAPK Signaling Intersections

This compound and NO have been shown to intersect with both JNK and p38 MAPK signaling. In microglial cells, this compound inhibited LPS-induced phosphorylation of JNK and its downstream target c-Jun jst.go.jpnih.gov. This contributes to the negative feedback regulation of iNOS expression and NO production jst.go.jpnih.gov. While some studies indicate NO does not influence phosphorylated JNK or p38 MAPK in certain cell types like mast cells aai.org, other research highlights interactions. For example, inhibition of p38 MAPK has been shown to enhance JNK activity, which in turn affects iNOS expression and NO production in macrophages nih.gov. Although not always directly studied with this compound, the known interactions between NO and these kinases, as well as the crosstalk between JNK and p38 pathways, suggest that this compound-derived NO can indirectly influence p38 signaling through its effects on JNK or other upstream or downstream components nih.gov.

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling in Response to this compound

The PI3K/Akt pathway is a crucial regulator of cell growth, survival, and metabolism. Studies using this compound have indicated that NO can influence this pathway. Exposure of cells to this compound has been shown to stimulate HIF-1α protein synthesis and transcriptional activity, an effect that was blocked by inhibitors of the PI3K or MAPK signaling pathways researchgate.netnih.gov. This suggests that this compound-derived NO can activate the PI3K/Akt pathway, which contributes to the modulation of protein synthesis, including that of HIF-1α researchgate.netnih.gov. Furthermore, the PI3K/Akt pathway is known to be involved in the regulation of eNOS phosphorylation and subsequent NO production in endothelial cells, indicating a potential for complex interplay and feedback loops involving NO and PI3K/Akt signaling researchgate.netahajournals.org. While the precise mechanisms by which this compound-derived NO activates PI3K/Akt may vary, evidence suggests a role for this pathway in mediating some of the downstream effects of this compound.

Regulation of Hypoxia-Inducible Factor-1 Alpha (HIF-1α) Stability and Transcriptional Activity by this compound

Hypoxia-inducible factor-1 (HIF-1) is a crucial transcription factor involved in regulating gene expression in response to oxygen levels. nih.gov The alpha subunit, HIF-1α, is typically rapidly degraded under normal oxygen conditions but stabilizes during hypoxia. nih.govmdpi.com

Studies have shown that this compound can induce HIF-1 DNA-binding activity in normoxic conditions in various cell types, including bovine pulmonary artery endothelial cells and rat aortic smooth muscle cells. nih.gov This induction is dose- and time-dependent and correlates with increased expression of both HIF-1α and HIF-1β subunits. nih.gov The effect of this compound on HIF-1 activity appears to be post-transcriptional, as it is blocked by cycloheximide. nih.gov

Interestingly, the induction of HIF-1 activity by this compound does not seem directly related to the rate of NO evolution and cannot be mimicked by Angeli's salt, suggesting that NO itself might not be the direct mediator of this effect in all contexts. nih.gov However, the effect of this compound can be reproduced by S-nitrosoglutathione (GSNO), an endogenous nitrosonium donor. nih.gov This suggests that an S-nitrosylation reaction may be involved in stabilizing HIF-1 protein expression and activity. nih.govnih.gov S-nitrosylation, particularly of Cys-800, has been shown to stabilize HIF-1α and promote its interaction with the co-activator p300, thereby enhancing HIF-1 activation. nih.gov

Under normoxic conditions, HIF-1α stability is primarily regulated by prolyl hydroxylase domain enzymes (PHDs) which hydroxylate specific proline residues on HIF-1α, leading to its recognition and degradation by the ubiquitin-proteasome system via the von Hippel-Lindau (VHL) protein. mdpi.com Hydroxylation of an asparagine residue by Factor Inhibiting HIF (FIH) also prevents interaction with co-activators like p300. mdpi.com NO has emerged as a molecule that can provoke HIF-1α accumulation under normoxia. molbiolcell.org Evidence suggests that NO can stabilize HIF-1α and cause HIF-1 transactivation by inhibiting the HIF-1α hydroxylases PHD1, PHD2, PHD3, and FIH-1. molbiolcell.org This inhibition leads to a loss of the HIF-1α-pVHL interaction and attenuated ubiquitination of HIF-1α. molbiolcell.org

The following table summarizes some research findings on this compound's effect on HIF-1:

| Cell Type | Condition | This compound Effect on HIF-1 Activity | Proposed Mechanism | Source |

| Bovine pulmonary artery endothelial cells | Normoxia | Increased DNA-binding activity | Post-transcriptional, S-nitrosylation | nih.govnih.gov |

| Rat aortic smooth muscle cells | Normoxia | Increased DNA-binding activity | Post-transcriptional, S-nitrosylation | nih.govnih.gov |

Nuclear Factor-kappa B (NF-κB) Signaling Perturbations by this compound-Derived Nitric Oxide

Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that play critical roles in immune and inflammatory responses, as well as other cellular processes like proliferation and apoptosis. nih.govmdpi.com In resting cells, NF-κB dimers are typically held in the cytoplasm by inhibitory proteins called IκBs. mdpi.comresearchgate.net

Nitric oxide has been reported to regulate NF-κB activity, with effects that can be either inductive or inhibitory depending on the specific cellular context and NO concentration. nih.govresearchgate.net this compound, as a NO donor, can thus perturb NF-κB signaling.

Activation of the canonical NF-κB pathway typically involves the phosphorylation of IκB proteins by the IκB kinase (IKK) complex. researchgate.netbiorxiv.org This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB to translocate to the nucleus. researchgate.netbiorxiv.orgfrontiersin.org

While the direct effect of this compound on IκB degradation mechanisms is not explicitly detailed in the provided search results, the general mechanisms of NO-mediated NF-κB regulation offer insights. NO has been reported to suppress NF-κB activation by inducing and stabilizing the NF-κB inhibitor, IκB-alpha. nih.gov This suggests that in some contexts, this compound-derived NO might lead to increased IκB levels or stability, thereby inhibiting NF-κB activation. However, other mechanisms of NF-κB inhibition by NO exist, such as S-nitrosylation of the p50 subunit, which can inhibit NF-κB DNA binding. nih.gov

The canonical NF-κB pathway, activated by stimuli like inflammatory cytokines and pathogens, relies on the degradation of classical IκBs (IκBα, IκBβ, IκBε) mediated by the IKK complex, primarily IKK2. nih.govdovepress.com This process releases NF-κB dimers, such as the p65:p50 heterodimer, for nuclear translocation. nih.govdovepress.com

The influence of NO on NF-κB-mediated gene expression is context-dependent and can vary based on factors such as cell type and NO concentration. nih.govresearchgate.netuni-tuebingen.de

High concentrations of NO have been shown to inhibit the formation of certain inflammatory mediators, while lower concentrations can be stimulatory. researchgate.net For example, in human peripheral blood mononuclear cells, high concentrations of the NO donor DETA/NO (this compound) inhibited IL-6 formation, whereas lower concentrations stimulated it. researchgate.net This suggests a biphasic action of NO on NF-κB-dependent gene expression. researchgate.net

NO can modulate NF-κB activity through various mechanisms, including the cGMP-dependent pathway involving guanylyl cyclase and protein kinase G (PKG), as well as cGMP-independent mechanisms. researchgate.net The balance of intracellular NO levels is hypothesized to control NF-κB induction in glial cells. nih.gov

NF-κB regulates the transcription of numerous target genes, including those encoding cytokines, chemokines, adhesion molecules, and inducible enzymes like inducible nitric oxide synthase (iNOS). nih.govresearchgate.netijbs.com The promoter of the murine iNOS gene, for instance, contains an NF-κB site crucial for its induction by bacterial lipopolysaccharide (LPS). researchgate.net The specific NF-κB dimers involved in binding to such sites can also vary depending on the stimulus and cellular context. researchgate.net

The transcriptional outcomes of NF-κB activation can exhibit distinct kinetic patterns, with some target genes showing early activation and others later responses. plos.org These kinetic differences can be influenced by factors such as chromatin configuration and NF-κB-dependent priming. plos.org

The following table illustrates the context-dependent effects of NO (derived from donors like this compound) on NF-κB-mediated gene expression:

Interactions of Noc 18 Generated Nitric Oxide with Endogenous Biological Species

Cross-Talk with Reactive Oxygen Species (ROS) and Nitrosative Stress Induction

The interaction between nitric oxide released from NOC 18 and reactive oxygen species is a critical aspect of its biological activity, often leading to the induction of nitrosative stress. This cross-talk can result in a shift in the cellular redox state, influencing various downstream processes.

Influence on Intracellular ROS Levels and Oxidative DNA Damage

Nitric oxide can react directly with superoxide (B77818) anion (O₂⁻) to form peroxynitrite (ONOO⁻), a potent oxidant and nitrating agent. mdpi.comnih.gov This reaction is rapid and can outcompete the dismutation of superoxide by superoxide dismutase (SOD). nih.gov The formation of peroxynitrite contributes to an increase in intracellular ROS levels and can lead to oxidative damage to various biomolecules, including DNA. psu.edumdpi.com Studies have shown that this compound can cause significant DNA damage in a concentration-dependent manner. nih.govnih.gov This oxidative DNA damage, if not fully repaired, can accumulate and potentially lead to altered gene transcription, the formation of aberrant proteins, or the induction of apoptosis. nih.gov The increase in ROS induced by certain factors, such as HPV E6 oncoproteins, has been associated with DNA damage. ijbs.commdpi.com

Regulation of Antioxidant Enzyme Systems (e.g., Catalase) by this compound

Nitric oxide can influence the activity and levels of antioxidant enzymes like catalase, which plays a crucial role in the detoxification of hydrogen peroxide (H₂O₂). researchgate.net While some reports suggest that NO might decrease catalase levels in certain cell types, other studies, particularly in macrophages, have shown that NO donors like this compound can increase the level and activity of catalase. aai.org This suggests a cell type-specific effect of NO on catalase regulation. aai.org The induction of catalase by this compound may contribute to the cytoprotective effects observed against H₂O₂-induced oxidative stress by enhancing intracellular H₂O₂-decomposing systems. aai.org The regulation of catalase activity can also involve post-translational modifications, such as phosphorylation. researchgate.net

Table 1: Effect of this compound on Catalase Activity in RAW264 Cells

| Treatment (24h) | Catalase Activity (% of Control) |

| Control | 100 |

| 100 μM this compound | ~150 aai.org |

Note: Data is approximate based on graphical representation in the source.

Formation of Peroxynitrite and its Biological Consequences

Peroxynitrite (ONOO⁻), formed from the rapid reaction between NO and superoxide, is a key mediator of the biological effects of the interaction between NO and ROS. mdpi.comnih.gov Peroxynitrite is a strong oxidant and nitrating agent that can react with a variety of biomolecules, including proteins, lipids, and DNA, leading to oxidative and nitrosative modifications. psu.edumdpi.com These modifications can alter protein structure and function, disrupt signaling pathways, and induce cellular dysfunction or death. psu.edumdpi.comresearchgate.net The formation of peroxynitrite has been implicated in various pathological processes, including neurodegeneration and inflammation. psu.edubiologists.com Studies using NO donors like this compound, in the presence of superoxide-generating systems, have demonstrated the formation of peroxynitrite. nih.gov

Reciprocal Signaling with Hydrogen Sulfide (B99878) (H2S) in Biological Systems

Nitric oxide and hydrogen sulfide are both recognized as gasotransmitters involved in numerous physiological processes, and their signaling pathways are intricately linked, exhibiting both mutual attenuation and potentiation of biological responses. walshmedicalmedia.comresearchgate.netnih.govnih.govmdpi.com

Chemical Interactions Leading to S/N-Hybrid Species Formation

The chemical interaction between NO and H2S is complex and can lead to the formation of various S/N-hybrid species, polysulfides, and nitroxyl. researchgate.netnih.govuniklinik-duesseldorf.depnas.org These reaction products, such as nitrosopersulfide (SSNO⁻), thionitrous acid (HSNO), and sulfiNO, are considered key bioactive molecules that contribute to the biological effects observed during NO/H2S co-signaling. researchgate.netnih.govuniklinik-duesseldorf.depnas.org These interactions can influence the bioavailability and bioactivity of both NO and H2S. pnas.org

Modulation of H2S-Generating Enzymes (e.g., Cystathionine (B15957) γ-Lyase, Cystathionine β-Synthase) Activity by Nitric Oxide

Nitric oxide can modulate the activity of key enzymes responsible for H2S biosynthesis, namely cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS). mdpi.comimrpress.comwikipedia.orgplos.orgnih.gov CBS, a hemeprotein, can be inhibited by NO binding to its ferrous heme iron. mdpi.comwikipedia.orgplos.orgnih.gov This interaction can impair CBS activity, potentially promoting H2S synthesis through alternative pathways like CSE. plos.org While some studies suggest NO can activate CSE activity, others indicate complex or even inhibitory effects depending on the context and NO concentration. imrpress.comnih.gov For instance, S-nitrosylation of CSE has been shown to inhibit its H2S-generating activity. mdpi.com The interplay between NO and these enzymes is crucial for regulating the endogenous levels of H2S, which in turn can influence various physiological processes, including vascular function and protection against oxidative stress. mybiosource.comoup.com Reduced CBS activity due to factors like elevated NO metabolites has been observed in pathological conditions. nih.gov

Table 2: Influence of Nitric Oxide on H2S-Generating Enzymes

| Enzyme | Effect of NO | Mechanism |

| Cystathionine β-Synthase (CBS) | Inhibition mdpi.comwikipedia.orgplos.orgnih.gov | Binding to ferrous heme iron wikipedia.orgplos.orgnih.gov |

| Cystathionine γ-Lyase (CSE) | Variable (Activation or Inhibition) mdpi.comimrpress.comnih.gov | S-nitrosylation can inhibit activity mdpi.com |

Impact on Shared Downstream Effectors and Physiological Responses

Nitric oxide released by this compound can influence various downstream effectors and physiological responses. One well-established pathway involves the activation of soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP). This cGMP signaling pathway is crucial for processes such as vasodilation and smooth muscle relaxation ahajournals.orgwikipedia.orgahajournals.org. Studies using this compound have demonstrated its ability to induce vasodilation physiology.org.

Beyond the cGMP pathway, this compound-released NO can impact other signaling cascades. For instance, NO has been shown to modulate NFκB signaling. In studies involving intermittent hypoxia, this compound ameliorated NFκB activation, suggesting that NO negatively regulates inflammatory pathways in this context atsjournals.org. Furthermore, this compound has been observed to affect mitochondrial function. Pretreatment with this compound in a rat cardiac ischemia model led to changes in the mitochondrial phosphoproteome, affecting proteins involved in mitochondrial respiration, the fatty acid cycle, and the regulation of the mitochondrial permeability transition pore (mPTP) nih.gov.

The effects of this compound-derived NO extend to cellular processes like proliferation and differentiation. Depending on the concentration, NO can promote cell survival and proliferation at lower levels, while higher concentrations may induce cell cycle arrest and apoptosis nih.gov. This compound has been shown to induce dose-dependent apoptosis in macrophages merckmillipore.com. In the context of dental pulp stem cells, exogenous NO from this compound has been suggested to stimulate odontogenic differentiation and accelerate reparative dentin formation researchgate.netresearchgate.net.

This compound has also been used to investigate the role of NO in modulating ion channels. In cardiomyocytes, this compound significantly reduced the voltage-gated Na⁺ channel current, potentially through S-nitrosylation-mediated signaling involving regulatory proteins for channel transcription oita-u.ac.jpnih.gov.

The impact of this compound-released NO on physiological responses is diverse, ranging from cardiovascular effects like vasodilation and modulation of sympathetic nerve activity to influencing inflammatory responses and cellular fate nih.govwikipedia.orgphysiology.orgatsjournals.org.

Protein Post-Translational Modifications Induced by this compound-Released Nitric Oxide

Nitric oxide released from this compound can induce significant post-translational modifications (PTMs) on target proteins, primarily through S-nitrosylation and tyrosine nitration frontiersin.orgnih.gov. These modifications can profoundly alter protein structure, function, localization, and interactions biomolther.orgnih.govnih.gov.

S-Nitrosylation of Target Proteins

S-nitrosylation is a covalent modification involving the addition of an NO group to a reactive cysteine thiol within a protein, forming an S-nitrosothiol (SNO) nih.govwikipedia.org. This process is considered a major mechanism for NO bioactivity and plays diverse regulatory roles in various organisms biomolther.orgwikipedia.org. While S-nitrosylation can occur non-enzymatically, it is often facilitated by transnitrosation, the transfer of an NO group from one S-nitrosothiol to another thiol biomolther.orgwikipedia.orgoup.com. Higher nitrogen oxides, such as N₂O₃, formed from the reaction of NO with oxygen, are thought to be key S-nitrosylating species nih.govoup.com.

S-nitrosylation is a selective process, often targeting specific cysteine residues that are proximal to NO sources or have favorable redox potentials biomolther.orgnih.gov. This modification can regulate protein conformation, protein-protein interactions, and cross-talk with other PTMs like phosphorylation, acetylation, and ubiquitination biomolther.orgnih.gov. Over 3,000 proteins have been identified as potential targets for S-nitrosylation biomolther.org.

Studies using this compound have provided insights into specific protein S-nitrosylation events. For instance, this compound has been used to study the S-nitrosylation of proteins involved in mitochondrial function and signaling pathways nih.govbiorxiv.org. S-nitrosylation of mTOR, a key regulator of autophagy and lysosomal proteolysis, has been observed with this compound treatment, leading to the inhibition of these processes biorxiv.org.

Tyrosine Nitration Events

Tyrosine nitration is another significant post-translational modification induced by NO-derived species, resulting in the formation of 3-nitrotyrosine (B3424624) mdpi.comnih.govpnas.orgoup.com. This modification involves the addition of a nitro group (-NO₂) to the phenolic ring of a tyrosine residue mdpi.comnih.govoup.com. Tyrosine nitration is primarily mediated by reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻) and nitrogen dioxide (•NO₂), which are formed from the reaction of NO with superoxide and other oxidants nih.govpnas.orgoup.comtandfonline.com.

The mechanism of tyrosine nitration typically involves free radical reactions. A one-electron oxidation of tyrosine yields a tyrosyl radical, which then reacts with •NO₂ to form 3-nitrotyrosine nih.govpnas.orgoup.comtandfonline.comprotpi.ch. This process can be catalyzed by transition metals and heme peroxidases oup.comtandfonline.com.

This compound, by releasing NO, can contribute to the formation of these nitrating species, particularly in the presence of oxidative stress. Research utilizing this compound has demonstrated its ability to induce protein tyrosine nitration in various cellular contexts. For example, this compound treatment increased nitrotyrosine levels in colonic macrophages in a mouse model of colitis, with specific nitration observed on Src homology protein tyrosine phosphatase 2 (SHP2) jst.go.jpnih.gov. Tyrosine nitration of the epidermal growth factor (EGF) receptor has also been linked to the antiproliferative effects of this compound-released NO in neural stem cells frontiersin.org.

Functional Consequences of Nitric Oxide-Mediated Protein Modifications

The S-nitrosylation and tyrosine nitration of proteins induced by this compound-released NO can lead to a wide range of functional consequences, altering protein activity, localization, stability, and interactions nih.govbiomolther.orgnih.gov.

S-nitrosylation can regulate enzymatic activity, modulate protein-protein interactions, and influence protein trafficking and stability biomolther.orgnih.gov. For instance, S-nitrosylation of the voltage-gated Na⁺ channel or associated regulatory proteins may contribute to the observed reduction in channel current in cardiomyocytes treated with this compound oita-u.ac.jpnih.gov. The S-nitrosylation of mTOR by this compound highlights how this modification can impact major cellular processes like autophagy biorxiv.org.

Tyrosine nitration can also significantly affect protein function. The incorporation of a nitro group alters the physicochemical properties of the tyrosine residue, impacting the protein's structure and the microenvironment around the modified site portlandpress.com. Tyrosine nitration can lead to the activation or inhibition of enzymatic activity, disruption of protein interactions, and altered signaling pathways nih.govportlandpress.com. The nitration of SHP2 observed with this compound treatment was associated with decreased SHP2 phosphorylation and activation of downstream signaling, contributing to inflammatory responses jst.go.jpnih.gov. Similarly, nitration of the EGF receptor was linked to impaired signaling through the ERK/MAPK pathway, affecting cell proliferation frontiersin.org.

These protein modifications represent crucial mechanisms by which this compound-released NO exerts its biological effects, highlighting the complex interplay between NO and cellular proteins in regulating diverse physiological and pathological processes.

Transcriptional and Proteomic Analyses in Noc 18 Treated Systems

Genome-Wide Gene Expression Profiling (e.g., RNA Sequencing) in Response to NOC 18

Genome-wide gene expression profiling, including techniques like RNA sequencing, has been employed to understand the broad transcriptional changes induced by this compound. These studies reveal differential expression patterns across various gene categories, indicating the widespread influence of this compound-mediated nitrosative stress on cellular processes. For instance, microarray analysis in cultured pulmonary artery endothelial cells exposed to 1 mM NOC-18 for various durations revealed that 17 out of 96 tested marker genes across 13 signal pathways were up- or down-regulated. nih.gov Four of these genes, significantly altered by NO, were associated with apoptotic pathways, with a total of 11 genes identified in this group through apoptotic pathway analysis. nih.gov

Downregulation of Ribosomal Protein Genes by Nitrosative Stress

Research has demonstrated that nitrosative stress induced by this compound leads to the downregulation of numerous ribosomal protein genes. Treatment with 100 µM NOC-18 for 24 hours in rat primary vascular smooth muscle cells significantly reduced the expression of RPS6, RPS7, and RPL19 genes in a concentration-response and time-course dependent manner. researchgate.neteuropeanreview.org Further confirmation using this treatment condition showed significant downregulation of RPS3, RPS14, RPS15, RPL8, RPL18, and RPL36. researchgate.neteuropeanreview.org Knockdown of MYCT1 expression was found to mimic the inhibitory effects of NOC-18 on the expression of ribosomal proteins, including RPS14, RPS15, RPL8, RPL18, and RPL36. researchgate.net

Table 1: Downregulated Ribosomal Protein Genes by this compound Treatment (100 µM for 24 hours in rat primary vascular smooth muscle cells)

| Gene | Effect of this compound Treatment |

| RPS3 | Significantly Downregulated |

| RPS6 | Consistently Reduced |

| RPS7 | Consistently Reduced |

| RPS14 | Significantly Downregulated |

| RPS15 | Significantly Downregulated |

| RPL8 | Significantly Downregulated |

| RPL19 | Consistently Reduced |

| RPL18 | Significantly Downregulated |

| RPL36 | Significantly Downregulated |

*Based on data from sources researchgate.neteuropeanreview.org.

Regulation of c-Myc-Related Genes (e.g., MYCT1)

This compound treatment has also been shown to impact the expression of genes related to c-Myc. Specifically, treatment with 100 µM NOC-18 for 24 hours in rat primary vascular smooth muscle cells significantly downregulated the expression of MYCT1. researchgate.neteuropeanreview.org MYCT1 is a direct transcriptional target gene of c-Myc and can regulate the expression of various c-Myc target genes, potentially recapitulating many c-Myc functions. researchgate.neteuropeanreview.org While MYCT1 is a target gene of c-Myc, studies investigating MYCT1 overexpression in acute myeloid leukemia cells did not observe a downregulation of c-Myc expression, suggesting that MYCT1's anti-tumor effects in this context may not be mediated by c-Myc. frontiersin.org

Differential Expression of Genes Involved in Cellular Processes (e.g., Cold Response, Antioxidant Defense)

This compound and the nitric oxide it releases can influence the expression of genes involved in various cellular processes, including those related to cold response and antioxidant defense. Exogenous application of the NO donor NOC-18 significantly increased the activity of enzymes involved in glutathione (B108866) accumulation and enhanced the activities of antioxidant enzymes in recalcitrant Baccaurea ramiflora seeds, improving their tolerance to low temperature stress. mdpi.com This suggests a role for this compound in modulating antioxidant defense mechanisms under cold stress. NO is known to regulate antioxidant enzymes at the level of activity and gene expression under stress conditions. frontiersin.org This regulation can lead to either enhancement or reduction of the cellular redox status. frontiersin.org

Quantitative Proteomics to Identify Nitric Oxide-Responsive Protein Networks

Quantitative proteomic analyses have been conducted to identify protein networks that are responsive to nitric oxide released by this compound. Studies using two-dimensional gel electrophoresis and mass spectrometry, as well as quantitative proteomic analysis coupled with liquid chromatography-tandem mass spectrometry, have been employed to compare protein profiles in this compound-treated systems. nih.govnih.gov For instance, pretreatment of isolated rat hearts with NOC-18 prior to ischemia caused changes in the mitochondrial phosphoproteome, involving modifications of mitochondrial membrane-bound and matrix proteins. nih.govnih.gov Differentially expressed proteins in NOC-18-treated cells have been identified, and these proteins are involved in various cellular functions such as protein folding, cytoskeleton regulation, and splicing processes. researchgate.net

Table 2: Examples of Mitochondrial Proteins with Altered Phosphorylation in this compound-Pretreated Ischemic Rat Hearts

| Protein Name | Localization in Mitochondria | Observed Change in Phosphorylation |

| α-subunit of ATP synthase (ATP5A1) | Matrix | Up-regulated |

| Adenine nucleotide (ADP/ATP) translocase 1 (SLC25A4) | Membrane | Up-regulated |

Bioinformatic and Systems Biology Approaches for Interpreting this compound-Induced Omics Data

Bioinformatic and systems biology approaches are crucial for interpreting the large datasets generated from this compound-induced omics studies. These approaches help to integrate data from transcriptomics and proteomics to understand the complex molecular networks and pathways affected by nitrosative stress. oup.comnih.gov Systems bioinformatics, in particular, combines bottom-up systems biology with data-driven top-down bioinformatics to integrate information across different levels of biological organization. oup.comnih.gov This involves constructing and integrating networks representing various 'omics' layers to reveal synergistic effects and model complex molecular interactions. oup.com Such approaches are essential for extracting meaningful biological insights from the extensive transcriptional and proteomic changes observed after this compound treatment.

Preclinical Research Applications of Noc 18 in Disease Modeling

Cardiovascular System Mechanistic Investigations in Animal Models

Preclinical investigations using animal models have explored the effects of NOC 18 on the cardiovascular system, particularly focusing on its influence on vascular function and related signaling pathways. Nitric oxide (NO), released by compounds like this compound, is a crucial regulator of vascular homeostasis and plays a significant role in various physiological processes within the vasculature, including vasodilation, vascular permeability, and antithrombotic properties. nih.govmdpi.com

Vasorelaxation Mechanisms and Nitric Oxide Bioavailability

This compound, as a nitric oxide donor, impacts vasorelaxation, a process largely mediated by NO. Low levels of NO produced by endothelial cells are key to maintaining vasorelaxation by acting on vascular smooth muscle cells. nih.gov NO diffuses into these cells and activates soluble guanylyl cyclase, increasing the synthesis of cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov This cGMP-dependent mechanism leads to the relaxation of smooth muscle tissue, resulting in vasodilation and increased blood flow. wikipedia.org Impaired NO bioavailability, often seen in cardiovascular diseases, is a central feature of endothelial dysfunction and contributes to impaired endothelium-dependent vasorelaxation. ucla.eduplos.org

Role in Vascular Signaling and Angiogenesis

Research suggests a role for this compound and the NO it releases in vascular signaling and angiogenesis. NO mediates endothelial angiogenesis, partly by inducing the expression of integrin αvβ3. nih.gov This integrin is involved in endothelial cells adhering to and migrating into the extracellular matrix during angiogenesis. nih.gov Studies with this compound have shown increases in collagen IV mRNA and protein in lung endothelial cells, as well as collagen IV release. nih.gov Inhibition of collagen IV synthesis has been shown to attenuate this compound-induced endothelial angiogenesis and the phosphorylation of focal adhesion kinase (FAK), indicating that PKG-mediated synthesis of collagen IV contributes to the proangiogenic effect of NO on vascular endothelial cells. nih.govphysiology.org Furthermore, blocking integrin αvβ3 with an antibody prevented the increase in endothelial monolayer wound repair induced by this compound, suggesting the collagen IV-mediated proangiogenic effect is mediated through integrin-FAK signaling. nih.gov

Neurological Research: Nociception and Hyperalgesia Studies in Rodent Models

This compound has also been utilized in neurological research, particularly in rodent models, to investigate its effects on nociception (the process of encoding and processing noxious stimuli) and hyperalgesia (an increased sensitivity to painful stimuli). nih.govdownstate.edu These studies aim to understand the role of nitric oxide in central and spinal pain mechanisms.

Central and Spinal Nociceptive Mechanisms of Nitric Oxide

Studies involving the intrathecal administration of this compound in rats have explored the role of NO in spinal nociceptive mechanisms. researchmap.jpnih.gov Intrathecal injection of this compound caused a dose-dependent curtailment of tail-flick latency, a measure of nociceptive threshold, suggesting that NO plays a direct role in thermal hyperalgesia in the spinal cord. researchmap.jpnih.gov Conversely, inhibitors of NO synthase (L-NAME), soluble guanylate cyclase (methylene blue), and an NO scavenger (hemoglobin) all produced a prolongation of tail-flick latency. researchmap.jpnih.gov Intracerebroventricular administration of this compound in rats also produced thermal hyperalgesia, indicating a role for NO in central nociceptive mechanisms. nih.gov

Involvement of the Nitric Oxide-cGMP Pathway in Pain Modulation

The nitric oxide-cGMP signaling pathway is understood to be involved in various neuropathic pain symptoms. nih.gov NO can act on both postsynaptic and presynaptic structures, primarily through activating soluble guanylate cyclase, which increases intracellular levels of cGMP. frontiersin.org This NO-cGMP pathway is believed to modify intracellular processes, including the activation of cGMP-dependent protein kinases (PKG). wikipedia.orgnih.gov One such pathway related to nociception is initiated by NO release and cGMP production in neurons of the dorsal horn in the spinal cord. nih.gov Studies using inhibitors of NOS or soluble guanylate cyclase, or mice lacking soluble guanylate cyclase activity, suggest that NO-mediated cGMP production is important in pain sensitization. nih.gov However, research with intrathecal this compound showed that while the hyperalgesia was blocked by a hemoglobin (an NO scavenger), it was not affected by a soluble guanylate cyclase inhibitor (methylene blue), suggesting that a pathway in addition to the NO-cGMP pathway may be involved in this compound-induced thermal hyperalgesia in the spinal cord. researchmap.jpnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound (1-Hydroxy-2-oxo-3,3-bis(2-aminoethyl)-1-triazene) | 135402056 |

| Nitric Oxide (NO) | 145068 |

| Cyclic guanosine monophosphate (cGMP) | 24316, 135398570 |

| Interleukin-1 beta (IL-1β) | 16183243 |

| Interleukin-18 (IL-18) | 51218 |

| Collagen Type IV | Not applicable (protein complex) |

| Integrin alpha-v/beta-3 (αvβ3) | Not applicable (protein complex) |

| Focal Adhesion Kinase (FAK) | Not applicable (protein) |

| N-nitro-L-arginine methyl ester (L-NAME) | 398735 |

| Methylene blue | 6099 |

| Hemoglobin | Not applicable (protein) |

| Soluble guanylate cyclase (sGC) | Not applicable (protein complex) |

| Protein Kinase G (PKG) | Not applicable (protein) |

Data Tables

Based on the search results, a summary of the effects of intrathecal this compound on tail-flick latency in rats can be presented in a table:

| Treatment Group (Intrathecal) | This compound Dose (µg) | Effect on Tail-Flick Latency (15-150 min) | Effect on Hyperalgesia Induced by this compound |

| This compound Alone | 0.1, 1, 10 | Dose-dependent curtailment | - |

| L-NAME + this compound | Various | Prolongation | Not affected |

| Methylene Blue + this compound | Various | Prolongation | Not affected |

| Hemoglobin + this compound | Various | Prolongation | Completely blocked |

| Saline (Control) | - | No significant change | - |

Note: "Various" in the dose column for combination treatments indicates that different doses of L-NAME, Methylene Blue, or Hemoglobin were tested in combination with varying doses of this compound in the cited study. researchmap.jpnih.gov

Inflammation and Oxidative Stress Research

Nitric oxide plays a complex role in inflammation and oxidative stress, acting as both a pro- and anti-inflammatory mediator depending on the context, concentration, and cellular environment. Preclinical studies utilizing this compound have shed light on its influence in these pathways.

Role in Macrophage Activation and Inflammatory Response

Research indicates that NO donors, including this compound, can influence macrophage activation and the subsequent inflammatory response. Studies have shown that NO donors can inhibit the secretion of various inflammatory proteins and cytokines, such as IL-6 and IL-8, by monocytes. nih.gov Preincubation of keratinocytes with an NO donor for one hour dose-dependently decreased Propionibacterium acnes-induced secretion of IL-6 and IL-8. nih.gov Conversely, inhibiting NO production can increase the expression levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNFβ, while an NO donor inhibited the expression of these cytokines in LPS-treated macrophages. nih.gov Co-culture of peripheral blood monocytes with an NO donor reduced the secretion of IL-1α, IL-6, IL-8, and TNF-α. nih.gov Furthermore, exposure of activated macrophages to the slow-releasing NO donor NOC-18 has been shown to decrease levels of ISCU and GLRX5, suggesting that oxidative stress and iNOS induction may contribute to the restriction of Fe-S cluster biogenesis in activated macrophages, potentially contributing to the modulation of key components of the inflammatory response. ashpublications.org

Impact on NLRP3 Inflammasome Activation in Monocytes

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by processing and releasing pro-inflammatory cytokines like IL-1β and IL-18. Preclinical findings suggest that NO donors, including this compound, can inhibit NLRP3 inflammasome activity. nih.govresearchgate.net This inhibition can lead to reductions in the secretion of IL-8 and IL-1β. nih.gov Conversely, the addition of the NO-generating compound NOC-18 dose-dependently reduced IL-1beta and IL-1alpha concentrations in cell supernatants. researchgate.net However, costimulation with interferon-gamma (IFN-gamma) reversed the NOC-18-mediated suppression of IL-1alpha protein concentration in RAW 264.7 cells, leading to a significant increase. researchgate.net This suggests a complex interplay between NO and other inflammatory signals in regulating cytokine production.

Investigation in Models of Osteoarthritis and Articular Cartilage Degeneration

While the role of inflammation and oxidative stress in osteoarthritis and articular cartilage degeneration is well-established, direct studies specifically detailing the effects of this compound in models of articular cartilage degeneration are less prominent in the provided search results. However, the broader context of NO's involvement in inflammatory and degenerative processes in cartilage is discussed. Studies indicate that the production of NO in articular cartilage in response to cytokines is significantly altered by oxygen tension. researchgate.net NO can exert both protective and damaging effects on cartilage in vitro. researchgate.net Inflammatory hyperalgesia, a component often associated with osteoarthritis, has been investigated, and NOC-18 alone or combined with other agents has been shown to inhibit thermal hyperalgesia induced by peripheral inflammation in mice. science.gov This suggests a potential role for NO donors in managing pain associated with inflammation relevant to conditions like osteoarthritis, although their direct impact on cartilage structure and degeneration requires further specific investigation.

Cellular Homeostasis and Functional Studies

This compound has been utilized in preclinical settings to explore the influence of NO on fundamental cellular processes, including apoptosis, cell survival, proliferation, and migration.

Apoptosis and Cell Survival Pathways in Various Cell Types

Nitric oxide donors like this compound have been implicated in regulating apoptosis and cell survival. This compound is known as a nitric oxide donor useful for reliable generation of NO in vitro or in vivo and has been noted for its potential in sensitizing apoptosis-resistant tumor cells to inducers of apoptosis. google.com Studies in retinal endothelial cells compared the apoptotic effects of high glucose, NOC-18, and hydrogen peroxide. researchgate.net High glucose and NOC-18 increased apoptosis in these cells via a caspase-independent pathway, whereas hydrogen peroxide could induce both caspase-dependent and independent apoptosis. researchgate.net The protein levels of apoptosis-inducing factor (AIF) increased in nuclear fractions under all conditions. researchgate.net In cardiac tissue, pretreatment of hearts with NOC-18 reduced ischemia- or ischemia/reperfusion-induced injury to cardiac mitochondria and prevented apoptotic cell death, effects potentially mediated by NO-activated protein kinase G (PKG) and protein kinase C (PKC). mdpi.com Furthermore, NO has been shown to inhibit NF-κB DNA binding activity, thereby suppressing the cell survival function of NF-κB, a pathway that stimulates transcription of survival factors like Bcl-XL and CIAP. google.com Redox regulation also plays a role in cell survival, and NO donors are known to stabilize HIF, partly through increased ROS/RNS production. nih.gov

Regulation of Cell Proliferation and Migration

The effects of this compound on cell proliferation and migration appear to be cell-type and concentration-dependent. In human neural progenitor cells, exposure to NOC-18 facilitated cell migration in a dose-dependent manner within a range of 1–100 μM. researchgate.netnih.gov At a concentration of 50 μM, NOC-18 increased cell migration by more than twofold. researchgate.net However, at higher concentrations (100 μM and 1 mM), NOC-18 appeared to inhibit cell migration, with 1 mM significantly affecting cell survival. researchgate.net Proliferation of these neural progenitor cells was not significantly affected by NOC-18 in the range of 1–50 μM, but was significantly inhibited at 100 μM and 1000 μM. researchgate.net

Table 1: Effect of this compound on Neural Progenitor Cell Migration and Proliferation

| This compound Concentration | Cell Migration | Cell Proliferation |

| 1–50 μM | Increased | Not significantly affected |

| 100 μM | Enhanced | Reduced |

| 1 mM | Inhibited | Significantly inhibited |

Note: Data compiled from preclinical studies on human neural progenitor cells. researchgate.netnih.gov

In vascular smooth muscle cells, nitrosative stress induced by NOC-18 (100 μM for 24 hr) significantly downregulated the expression of MYCT1, and MYCT1 silencing was shown to inhibit SMC proliferation and migration. europeanreview.org This suggests an indirect mechanism by which NOC-18 might influence smooth muscle cell function. Studies in primary aortic smooth muscle cells have shown that NO donors and cGMP can stimulate cell migration. ahajournals.org However, the effect on proliferation can vary; NO donors amplified proliferation in primary cells from adult rats but inhibited it in subcultured cells or primary cells from newborn rats. ahajournals.org

Table 2: Effect of this compound on Vascular Smooth Muscle Cell Gene Expression

| This compound Treatment (100 μM, 24 hr) | Gene Expression |

| This compound | RPS6, RPS7, RPL19, RPS3, RPS14, RPS15, RPL8, RPL18, RPL36 (Downregulated) europeanreview.org |

| This compound | MYCT1 (Downregulated) europeanreview.org |

Note: Data compiled from preclinical studies on rat primary vascular smooth muscle cells. europeanreview.org

These findings highlight the intricate and context-dependent effects of this compound on cellular processes critical for tissue development, repair, and disease progression.

Modulation of Cell Differentiation (e.g., Odontogenic Differentiation of Dental Pulp Stem Cells)

This compound has been investigated for its effects on the differentiation of various cell types, including its specific role in promoting the odontogenic differentiation of dental pulp stem cells (DPSCs). Studies using rat dental pulp stem cells (rDPSCs) have demonstrated that exogenous application of this compound can directly stimulate their differentiation into odontoblast-like cells researchgate.netnih.govresearchgate.net. This process is characterized by observable morphological changes, with rDPSCs transforming into cells exhibiting long cytoplasmic processes and a polarized nucleus, characteristic features of odontoblasts researchgate.netnih.gov.

Further research has quantified key markers of odontogenic differentiation. Treatment with this compound has been shown to increase alkaline phosphatase (ALP) activity in rDPSCs researchgate.netnih.govresearchgate.net. ALP is an early marker of odontoblast differentiation and mineralization. Additionally, this compound treatment enhanced the formation of dentin-like mineralized tissue, a critical outcome of odontogenic differentiation researchgate.netnih.govresearchgate.net. This was assessed through methods like von Kossa staining and Alizarin Red-S staining, which visualize phosphate (B84403) and calcium deposition, respectively researchgate.net.

At the molecular level, this compound treatment upregulates the expression of several odontoblast-specific genes in rDPSCs. These include genes associated with both early and late stages of differentiation, such as runt related factor 2 (Runx2), alkaline phosphatase (Alp), dentin matrix protein 1 (DMP1), bone gamma-carboxyglutamate (B555490) (gla) protein (Bglap), and dentin sialophosphoprotein (Dspp) researchgate.netnih.gov. The increased expression of these genes further confirms the pro-odontogenic effect of this compound.

The mechanism underlying this compound-promoted odontogenic differentiation in rDPSCs has been linked to the activation of the tumor necrosis factor-NF-κB axis researchgate.netnih.gov. This suggests a signaling pathway through which NO released from this compound exerts its effects on DPSC differentiation.

In vivo studies have also supported the potential therapeutic application of this compound in dental repair. Application of this compound in a tooth cavity accelerated tertiary dentin formation in the dental pulp tissues beneath the cavity researchgate.netnih.govresearchgate.net. This reparative dentin formation is a crucial process for protecting the pulp and maintaining tooth vitality after injury. Conversely, the use of a nitric oxide scavenger, carboxy-PTIO, was shown to suppress the odontogenic capacity of rDPSCs, highlighting the necessity of NO signaling for this process researchgate.netnih.gov.

Plant Physiology Research: Role of Nitric Oxide in Abiotic Stress Tolerance (e.g., Cold Stress)

Nitric oxide is recognized as an important signaling molecule in plants, playing a significant role in their responses to various environmental stresses, including cold stress mdpi.comresearchgate.netmdpi.com. Exogenous NO donors, such as this compound, are frequently used in plant physiology research to investigate the functions of NO researchgate.netoup.com.

Research has demonstrated that exogenous application of this compound can improve the tolerance of plants to low temperature stress. For instance, treatment with this compound significantly increased the tolerance of recalcitrant Baccaurea ramiflora seeds to low temperature stress (-8 °C) mdpi.comresearchgate.net.

The protective effects of NO, supplied via donors like this compound, under cold stress are associated with several physiological and biochemical mechanisms. A key mechanism involves the strengthening of the plant's antioxidant defense system mdpi.comresearchgate.net. NO has been shown to enhance the activities of various antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), peroxidase (POD), ascorbate (B8700270) peroxidase (APX), and glutathione (B108866) reductase (GR) mdpi.comresearchgate.netmdpi.com. These enzymes are crucial for scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), which accumulate under cold stress and cause oxidative damage mdpi.comresearchgate.net. Accordingly, NO treatment helps reduce the content of harmful substances like hydrogen peroxide (H2O2) and RNS mdpi.comresearchgate.net.

Beyond antioxidant defense, NO also contributes to cold tolerance by promoting osmoregulation. This involves the accumulation of compatible solutes like proline, which helps maintain cellular turgor and protect cellular structures under stress conditions mdpi.comresearchgate.net. Enhanced photosynthetic capacity and regulated glucose metabolism are also implicated in NO-mediated cold tolerance, ensuring the plant can maintain energy production and metabolic balance despite the stress mdpi.com.

Computational and Biophysical Characterization of Noc 18 and Its Biological Interactions

Molecular Dynamics (MD) Simulations of Nitric Oxide Donor Behavior

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. By simulating the movements and interactions of atoms and molecules, MD can provide insights into dynamic processes such as the release and diffusion of small molecules and their interactions with larger biological structures. psu.eduresearchgate.netdonyayenano.irtandfonline.comacs.org

Simulations of Nitric Oxide Release and Diffusion

MD simulations can be applied to model the process of NO release from diazeniumdiolates like NOC 18. These simulations can help to understand the conformational changes and energetic barriers associated with the decomposition of the molecule and the subsequent liberation of NO. While specific detailed MD simulations focusing solely on the in silico real-time release and diffusion of NO from this compound through complex biological environments were not extensively detailed in the search results, MD simulations are generally used to study the diffusion of small molecules in biological systems and through membranes. researchgate.netpsu.eduuchicago.edu Studies on the diffusion of NO through biological systems have shown it to be a fast process, potentially facilitated by cellular membranes. researchgate.net MD simulations can complement experimental studies by providing a molecular-level view of how factors such as solvent environment, pH, and temperature influence the rate and pathway of NO release from the donor molecule.

Interaction Dynamics with Biological Macromolecules

Beyond the release of NO, MD simulations can also probe the dynamic interactions of this compound itself, or the released NO, with biological macromolecules such as proteins, lipids, and nucleic acids. These simulations can help identify potential binding sites, characterize the nature of the interactions (e.g., hydrogen bonding, hydrophobic interactions, electrostatic forces), and assess the stability of the resulting complexes over time. psu.eduresearchgate.netdonyayenano.iracs.orgnih.govasm.orgmdpi.comdiva-portal.org While specific detailed MD simulations of this compound interacting with a wide range of biological macromolecules were not a primary focus of the search results, MD simulations have been used in studies involving this compound in biological contexts, such as generating Fe(II)-NO complexes in studies with H-NOX proteins escholarship.org and investigating anti-inflammatory mechanisms related to NO researchgate.net. General applications of MD simulations in studying protein-protein, protein-ligand, and protein-membrane interactions are well-established psu.eduresearchgate.netdonyayenano.iracs.orgnih.govdiva-portal.org, indicating the potential of this technique to study this compound's interactions.

Quantum Chemistry Approaches for Understanding Nitric Oxide Reactivity

Quantum chemistry methods provide a theoretical framework for understanding the electronic structure and reactivity of molecules at a fundamental level. These approaches are crucial for investigating the mechanism of NO release from diazeniumdiolates and the subsequent reactions of NO.

Studies utilizing quantum chemistry have been employed to understand the dissociation rates of amine-based diazeniumdiolates, including the influence of the solvent environment. researchgate.netnih.govnih.govacs.org By calculating activation energies and transition states, quantum chemistry can reveal the preferred pathways for NO generation and the factors that govern the rate of this process. researchgate.netnih.govnih.govacs.org For instance, computational modeling has shown a strong correlation between the experimentally measured dissociation rates of several secondary amine diazeniumdiolates and their computed NO release activation energies, highlighting the significant impact of the solvent phase compared to the gas phase on their behavior. researchgate.netnih.govnih.govacs.org Quantum chemistry can also shed light on the reactivity of NO itself, including its interactions with other species and its transformation into reactive nitrogen species. nih.govacs.orgresearchgate.netsmu.edu

Biophysical Characterization of Protein-Nitric Oxide Donor Interactions

Biophysical techniques provide experimental means to characterize the interactions between molecules, including small molecules like this compound or the released NO, and biological macromolecules. These methods can quantify binding affinities, determine thermodynamic parameters, and provide insights into the kinetics of interaction.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a widely used technique that directly measures the heat released or absorbed during a molecular binding event. psu.eduacs.orgsmu.edunih.govrapidnovor.comacs.org This allows for the determination of key thermodynamic parameters, including binding affinity ( or ), enthalpy change (), and stoichiometry (), in a single experiment. psu.eduacs.orgnih.govrapidnovor.comacs.org ITC is a label-free technique and can be applied to a wide range of biomolecular interactions, including protein-ligand, protein-protein, and protein-nucleic acid interactions. psu.eduacs.orgsmu.edunih.govrapidnovor.comacs.org While specific ITC studies focusing on the direct binding of this compound to target proteins were not prominently featured in the search results, ITC has been successfully applied to study interactions involving biological macromolecules and small molecules, such as the binding of ligands to proteins psu.edusmu.edurapidnovor.com and protein-lipid interactions nih.gov, demonstrating its potential utility in characterizing interactions relevant to this compound's biological activity.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is an optical technique that enables the real-time, label-free monitoring of biomolecular interactions. donyayenano.irresearchgate.netnih.govrapidnovor.comreichertspr.comstanford.eduresearchgate.netfrontiersin.org It works by immobilizing one binding partner (ligand) on a sensor surface and then flowing the other partner (analyte) over the surface. nih.govrapidnovor.comreichertspr.comfrontiersin.org Binding events cause a change in the refractive index near the sensor surface, which is detected as a change in the SPR signal. donyayenano.irresearchgate.netnih.govrapidnovor.comreichertspr.comstanford.eduresearchgate.netfrontiersin.org SPR allows for the determination of binding kinetics (association and dissociation rates, and ) and binding affinity (). nih.govrapidnovor.comreichertspr.comfrontiersin.org This technique is versatile and has been widely applied to study interactions between various biomolecules, including proteins and small molecules. donyayenano.irresearchgate.netnih.govrapidnovor.comreichertspr.comstanford.eduresearchgate.netfrontiersin.org Although direct SPR studies specifically detailing the interaction of this compound with target proteins were not a primary finding, SPR is a standard method for analyzing biomolecular interactions rapidnovor.comstanford.edu and could be employed to characterize the binding of this compound or its released NO to specific biological targets.

Fluorescence Resonance Energy Transfer (FRET) and Other Fluorescence-Based Assays

Fluorescence-based assays, including Fluorescence Resonance Energy Transfer (FRET), are powerful techniques employed to study molecular interactions, conformational changes, and the presence and dynamics of specific molecules within biological systems thermofisher.com. In the context of nitric oxide research, these methods are frequently used to detect and quantify NO, as well as to monitor downstream signaling events triggered by NO release.

While this compound itself is not a fluorescent probe, its controlled release of NO makes it an essential tool when used in conjunction with various fluorescent indicators designed to react with or respond to NO thermofisher.comrjlbpcs.commit.eduresearchgate.netabcam.com. These probes can be small molecule dyes or genetically encoded sensors, including those designed for FRET-based detection nih.govresearchgate.netu-tokyo.ac.jp.

Fluorescent NO probes typically operate by undergoing a change in their fluorescence properties (e.g., intensity, wavelength, lifetime) upon reaction with NO or its reactive nitrogen species derivatives rjlbpcs.commit.eduresearchgate.net. For instance, some probes utilize organic moieties that react with NO oxidation products to form fluorescent benzotriazole (B28993) or naphthotriazole derivatives thermofisher.commit.edu. Genetically encoded fluorescent NO probes, such as the geNOps, allow for real-time imaging of intracellular NO fluctuations in single cells nih.govjove.com. These probes can be designed as single fluorescent proteins or as FRET-based sensors where NO binding or the resulting downstream effects cause a conformational change that alters the FRET efficiency between a donor and acceptor fluorescent protein nih.gov.

This compound is used in studies employing these fluorescence techniques to experimentally elevate NO levels and observe the resulting effects. For example, studies investigating intracellular NO signals have utilized NO-liberating molecules like NOC-7 (structurally related to NOC-18) in conjunction with genetically encoded NO probes jove.com. The rapid release profile of NO from this compound can be modulated by environmental factors, influencing its behavior in different chemical contexts scbt.com. This controlled release allows researchers to study the temporal and spatial dynamics of NO signaling using sensitive fluorescence microscopy techniques rjlbpcs.com.

Modeling Approaches for Nitric Oxide Signaling Networks